Product packaging for 7-Methoxy-2,4-diphenylquinoline(Cat. No.:CAS No. 87797-63-5)

7-Methoxy-2,4-diphenylquinoline

Cat. No.: B14388137
CAS No.: 87797-63-5
M. Wt: 311.4 g/mol
InChI Key: YRCFPAXPELNVNC-UHFFFAOYSA-N
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Description

7-Methoxy-2,4-diphenylquinoline is a synthetically produced quinoline derivative of significant interest in material science and medicinal chemistry research. In organic electronics, this methoxy-substituted diphenylquinoline demonstrates strong blue photoluminescence, making it a promising candidate for developing blue-emitting materials in Organic Light-Emitting Diodes (OLEDs) and other photonic devices . The methoxy group enhances the compound's processability by increasing its solubility in common organic solvents, facilitating the preparation of thin films for device fabrication . Its high thermal stability and photoluminescence quantum yield are valuable for creating more efficient displays and solid-state lighting solutions . In biomedical research, quinoline scaffolds are extensively investigated for their pharmacological potential . Specifically, 4-alkoxy-2-arylquinoline analogs have demonstrated potent in vitro anticancer activity against diverse cancer cell lines, including colon cancer, leukemia, and melanoma, functioning through the stabilization of Topoisomerase I-DNA cleavage complexes (TOP1ccs), leading to cancer cell death . The structural features of this compound, including the methoxy substituent and the 2,4-diphenylquinoline core, align with key pharmacophores required for enzyme inhibition and receptor antagonism, positioning it as a valuable scaffold for developing novel therapeutic agents . This product is intended for research purposes only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17NO B14388137 7-Methoxy-2,4-diphenylquinoline CAS No. 87797-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87797-63-5

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

7-methoxy-2,4-diphenylquinoline

InChI

InChI=1S/C22H17NO/c1-24-18-12-13-19-20(16-8-4-2-5-9-16)15-21(23-22(19)14-18)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

YRCFPAXPELNVNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies for 7 Methoxy 2,4 Diphenylquinoline and Analogous Structures

Classical and Modified Annulation Reactions for Quinoline (B57606) Scaffolds

Traditional methods for quinoline synthesis often involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds under acidic or basic conditions. pharmaguideline.comjptcp.com These reactions, while foundational, have been subject to numerous modifications to improve yields and expand their applicability.

The Friedländer synthesis is a widely used method for preparing quinolines, particularly 2-substituted derivatives. pharmaguideline.com The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a ketone or aldehyde with an α-methyl group). iipseries.orgpharmaguideline.com The process can be promoted by acid, base, or heat. jptcp.com For the synthesis of 2,4-disubstituted quinolines, a variation of the Friedländer annulation can be employed. This typically involves the reaction of an o-aminobenzophenone with a ketone that possesses a methylene group adjacent to the carbonyl.

For instance, the synthesis of poly-substituted quinolines can be achieved using o-aminoaryl aldehydes or ketones with p-toluenesulfonic acid. iipseries.org Molecular iodine has also been shown to be a highly efficient catalyst for this transformation. iipseries.org Furthermore, functionalized quinolines can be synthesized with the help of o-amino aldehydes or ketones catalyzed by Neodymium (III) Nitrate Hexahydrate. iipseries.org

A general representation of the Friedländer synthesis for a 2,4-disubstituted quinoline is depicted below:

Reactant A: An o-aminoaryl ketone (e.g., 2-amino-4-methoxybenzophenone for a 7-methoxy-2,4-diphenylquinoline precursor)

Reactant B: A ketone with a methylene group (e.g., acetophenone)

Conditions: Typically involves a catalyst such as an acid or base and often requires elevated temperatures.

Table 1: Examples of Friedländer Synthesis for Substituted Quinolines
Reactant AReactant BCatalyst/ConditionsProduct
o-aminobenzaldehydeAcetoneNaOH, ethanol2-Methylquinoline
2-Aminoacetophenone (B1585202)Ethyl acetoacetateBase2-Methyl-4-hydroxyquinoline
o-aminoaryl aldehydes/ketonesp-toluenesulphonic acidHeatPoly-substituted quinolines iipseries.org
o-amino aldehydes/ketonesMolecular iodine-Functionalized quinolines iipseries.org
o-amino aldehydes/ketonesNeodymium (III) Nitrate Hexahydrate-Functionalized quinolines iipseries.org

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene, leading to the formation of tetrahydroquinolines which can then be oxidized to quinolines. wikipedia.orgacs.org This method is particularly versatile for the synthesis of substituted quinolines. wikipedia.org The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride, which activates the imine for electrophilic addition of the alkene. wikipedia.org

A variation of the Povarov reaction involves a four-component reaction where the intermediate carbocation is trapped by an additional nucleophile, such as an alcohol. wikipedia.org Molecular iodine has also been utilized to mediate a formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes to directly synthesize substituted quinolines. organic-chemistry.org This iodine-mediated approach expands the scope of the Povarov-type reaction. organic-chemistry.org

Recent advancements have also seen the development of photocatalytic Povarov reactions for the synthesis of quinolines under oxidant-free conditions. acs.org

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and oxidation. pharmaguideline.com

The Doebner-von Miller reaction is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound is used instead of glycerol. wikipedia.orgnih.gov This reaction is a common route to 2-substituted quinolines. nih.gov A key challenge in the original method was the acid-catalyzed polymerization of the carbonyl substrate, which often led to low yields. nih.gov Modern adaptations have addressed this issue. For example, using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing polymerization and increasing the yield. nih.gov Another improvement involves the use of acrolein diethyl acetal (B89532) as a stable three-carbon annulation partner with aniline substrates in a solvent-free reaction medium. nih.govresearchgate.net

A reversal of the standard regiochemistry of the Skraup-Doebner-Von Miller synthesis has been observed when anilines are condensed with γ-aryl-β,γ-unsaturated α-ketoesters, leading to 2-carboxy-4-arylquinolines. acs.org This is proposed to occur via a 1,2-addition of the aniline to the ketoester. acs.org

The Conrad–Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgnih.govsynarchive.com At lower temperatures, this reaction yields a β-amino acrylate (B77674), which upon cyclization, forms a 4-quinolone. pharmaguideline.com At higher temperatures, the reaction proceeds through a β-ketoester anilide to form a 2-quinolone. pharmaguideline.com The choice of solvent is crucial in this synthesis, with high-boiling solvents traditionally used to facilitate the high-energy cyclization step. nih.gov

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The reaction begins with the hydrolysis of the amide bond in isatin to form a keto-acid, which then condenses with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org This method is particularly useful for synthesizing cinchoninic acids, which can be subsequently decarboxylated to yield substituted quinolines. However, the Pfitzinger reaction can be sensitive to steric hindrance.

Table 2: Overview of Classical Quinoline Syntheses
Reaction NameReactantsKey Intermediate(s)Typical Product(s)
Friedländer o-aminoaryl aldehyde/ketone + active methylene compoundEnamine/imineSubstituted quinolines iipseries.orgpharmaguideline.com
Povarov Aromatic imine + electron-rich alkeneCarbocationTetrahydroquinolines, then quinolines wikipedia.orgthieme-connect.com
Skraup Aniline + glycerol + H₂SO₄ + oxidizing agentAcrolein, 1,2-dihydroquinolineQuinoline pharmaguideline.comwikipedia.org
Doebner-Von Miller Aniline + α,β-unsaturated carbonyl compoundImine, enamine2-Substituted quinolines wikipedia.orgnih.gov
Conrad-Limpach Aniline + β-ketoesterβ-amino acrylate or β-ketoester anilide4-Quinolones or 2-quinolones pharmaguideline.comwikipedia.org
Pfitzinger Isatin + carbonyl compound + baseKeto-acid, imineQuinoline-4-carboxylic acids pharmaguideline.comwikipedia.org

Advanced Catalytic Approaches in Quinoline Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines, offering milder reaction conditions, broader functional group tolerance, and the ability to construct complex molecules in a single step. nih.govresearchgate.netias.ac.in

A variety of transition metals have been employed in the synthesis of quinoline scaffolds, each with unique catalytic properties. researchgate.net

Palladium (Pd): Palladium-catalyzed reactions, particularly cross-coupling and tandem processes, have been extensively used for the synthesis of quinolones and their derivatives. nih.gov These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov For example, palladium catalysts can be used in the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines to produce quinolines. nih.gov Palladium-catalyzed isocyanide insertion followed by cyclization is another novel strategy for synthesizing quinoline derivatives. rsc.org Furthermore, the coupling of allylic alcohols with o-iodoaniline in the presence of a palladium catalyst provides a one-step synthesis of quinolines. capes.gov.brsemanticscholar.org

Cobalt (Co): Cobalt catalysts offer a cost-effective alternative for quinoline synthesis. rsc.org Cobalt-catalyzed annulation of anilides and internal alkynes, often in the presence of a Lewis acid like Zn(OTf)₂, provides an efficient route to quinoline heterocycles. rsc.org Dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles catalyzed by cobalt salts is another environmentally benign approach. acs.orgrsc.org Nanocatalysts, such as cobalt nanoparticles, have also been utilized for the selective reductive annulation to form functionalized quinolines. nih.gov

Copper (Cu): Copper-catalyzed reactions have been developed for the regioselective synthesis of substituted quinolines. rsc.org One approach involves a tandem Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene nitriles, followed by copper-catalyzed amination and cyclization. rsc.org Copper catalysts also facilitate domino reactions of enaminones with 2-halobenzaldehydes to yield various quinolines. rsc.org Additionally, a three-component cascade cyclization catalyzed by copper can be used to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org

Rhodium (Rh): Rhodium catalysts have been employed in the synthesis of quinolines under mild conditions. rsc.org For instance, an aqueous medium using a Rh(II)acetate/TPPTS catalytic system allows for the smooth reaction of anilines with allyl alcohols to furnish quinolines. rsc.org Rhodium-catalyzed alkyne hydroacylation, where aldehydes react with o-alkynyl anilines, leads to 2-aminophenyl enones which can then be cyclized to form substituted quinolines. nih.govacs.org Rhodium(III)-catalyzed C-H activation and cyclization of benzimidates with allyl carbonates is another efficient method for accessing isoquinoline (B145761) derivatives. rsc.org

Table 3: Examples of Transition Metal-Catalyzed Quinoline Syntheses
Metal CatalystReactantsReaction TypeProduct(s)
Palladium o-aminocinnamonitriles + arylhydrazinesDenitrogenative cascade reactionQuinolines nih.gov
Palladium Aryl isocyanide + other substratesIsocyanide insertion/cyclizationQuinoline derivatives rsc.org
Cobalt Anilides + internal alkynesAnnulationQuinoline scaffolds rsc.org
Cobalt 2-aminoaryl alcohols + ketones/nitrilesDehydrogenative cyclizationQuinolines/Quinazolines acs.org
Copper o-bromobenzaldehyde + active methylene nitrilesTandem Knoevenagel condensation/amination/cyclization2-Aminoquinolines/2-arylquinoline-3-carbonitriles rsc.org
Copper Enaminones + 2-halobenzaldehydesDomino reactionQuinoline derivatives rsc.org
Rhodium Anilines + allyl alcoholsAqueous phase synthesisQuinolines rsc.org
Rhodium Aldehydes + o-alkynyl anilinesAlkyne hydroacylationSubstituted quinolines nih.govacs.org

Metal-Free Synthetic Protocols for Quinoline Derivatives

The development of synthetic routes to quinoline derivatives that avoid the use of transition metals is a significant area of research, driven by the need to reduce cost, toxicity, and environmental impact associated with metal catalysts. nih.govrsc.org These protocols often rely on the use of alternative catalysts or reagents to facilitate the key bond-forming reactions.

One notable metal-free approach involves the use of iodine as a catalyst. For instance, an iodine-catalyzed Povarov-type reaction has been described for the synthesis of 2,4-disubstituted quinolines. mdpi.com In this method, anilines, methyl ketones, and α-ketoesters can be reacted in the presence of iodine to yield the desired quinoline products. The proposed mechanism involves the in situ formation of an α-iodo ketone, which then reacts with the aniline and ketoester enol to form the quinoline ring through a series of condensation and cyclization steps. mdpi.com

Brønsted acids have also been employed as effective catalysts in metal- and solvent-free conditions. rsc.org Cyclization reactions of N-alkyl anilines with alkynes or alkenes, using a Brønsted acid catalyst and oxygen as the oxidant, can produce a variety of quinoline derivatives in good to excellent yields. rsc.org This method demonstrates tolerance for a range of functional groups on the benzene (B151609) ring, including methoxy (B1213986) groups. rsc.org

Furthermore, metal-free protocols have been developed utilizing tandem reactions. A strategy involving the functionalization of C(sp³)–H bonds and subsequent cyclization of 2-methylquinolines with 2-styrylanilines has been reported to proceed without any metal catalyst. nih.gov This approach offers a mild pathway for the formation of new C–C and C–N bonds, leading to functionalized quinolines. nih.gov

The table below summarizes key aspects of selected metal-free synthetic protocols for quinoline derivatives.

Catalyst/ReagentStarting MaterialsKey FeaturesReference
IodineAnilines, Methyl ketones, α-KetoestersPovarov-type reaction, forms 2,4-disubstituted quinolines. mdpi.com
Brønsted Acid/O₂N-Alkyl anilines, Alkynes/AlkenesMetal- and solvent-free, tolerates various functional groups. rsc.org
Iodide Catalysis2-Methylquinolines, 2-StyrylanilinesTandem C(sp³)–H functionalization and cyclization. nih.gov

Nanocatalysis and Heterogeneous Catalysis in Quinoline Synthesis

The use of nanocatalysts and heterogeneous catalysts in quinoline synthesis represents a significant advancement towards more sustainable and efficient chemical processes. nih.govacs.org These catalysts offer advantages such as high surface area, enhanced reactivity, and ease of recovery and reusability, which are central to green chemistry principles. nih.gov

A variety of nanocatalysts have been explored for the synthesis of quinoline derivatives. For example, nickel nanoparticles synthesized from plant extracts have been used in the solvent-free synthesis of polysubstituted quinolines via Friedländer annulation. nih.gov Similarly, zinc oxide nanoparticles have been employed as photocatalysts in the generation of hydrogen, a process that shares mechanistic steps with some quinoline syntheses. nih.gov Copper-based nanocatalysts, such as those incorporated into metal-organic frameworks (MOFs) like IRMOF-3/PSTA/Cu, have been shown to be effective in one-pot multicomponent reactions to produce quinoline derivatives with excellent yields. nih.gov

Heterogeneous catalysts, such as zeolites and solid acids, are also widely used. Hβ zeolite has been demonstrated as an effective catalyst for the one-step synthesis of 2,4-disubstituted quinolines from 2-aminobenzophenones and ketones under solvent-free conditions. rsc.org This method is scalable and the catalyst can be reused multiple times without a significant loss of activity. rsc.org Other solid acid catalysts like NaHSO₄-SiO₂, H₂SO₄-SiO₂, Amberlyst-15, and HClO₄-SiO₂ have been studied for the Friedländer synthesis of quinolines, with Amberlyst-15 showing high efficacy. capes.gov.br

The following table provides an overview of different nanocatalysts and heterogeneous catalysts used in quinoline synthesis.

Catalyst TypeSpecific CatalystReaction TypeKey AdvantagesReference
NanocatalystNickel NanoparticlesFriedländer AnnulationSolvent-free, good yields. nih.gov
NanocatalystIRMOF-3/PSTA/CuOne-pot multicomponent reactionHigh yields, stable catalyst. nih.gov
HeterogeneousHβ ZeoliteCyclizationSolvent-free, reusable catalyst, scalable. rsc.org
HeterogeneousAmberlyst-15Friedländer SynthesisHigh efficiency, reusable catalyst. capes.gov.br
Heterogeneousg-C₃N₄-CO-(CH₂)₃-SO₃HFriedländer SynthesisMetal-free, solvent-free, high yield. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline scaffolds, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis of Quinoline Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comproquest.com This technique has been successfully applied to the synthesis of various quinoline derivatives. benthamdirect.com The use of microwave irradiation can significantly enhance the efficiency of classic quinoline syntheses like the Friedländer reaction. proquest.com For instance, the reaction of 2-aminophenyl ketones with cyclic or acyclic ketones can be achieved in minutes with excellent yields when conducted in neat acetic acid under microwave irradiation at 160 °C. proquest.com

Microwave-assisted methods have also been employed for the synthesis of more complex quinoline-containing hybrids, such as dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. acs.org These one-pot, three-component reactions proceed efficiently in DMF under microwave irradiation. acs.org The synthesis of 4-methoxy-1-methyl-2-quinolinone and its analogs has also been reported to be significantly faster and more efficient using microwave heating. semanticscholar.org

The table below highlights some examples of microwave-assisted synthesis of quinoline derivatives.

Reaction TypeReactantsConditionsKey AdvantagesReference
Friedländer Synthesis2-Aminophenyl ketone, KetoneNeat acetic acid, 160 °C, microwaveRapid (5 min), excellent yield. proquest.com
Multicomponent ReactionFormyl-quinoline, Heterocyclic amine, 1,3-DiketoneDMF, microwaveOne-pot, efficient synthesis of hybrids. acs.org
Alkaloid Synthesis4-Hydroxy-2-quinolinone, Dimethyl sulfateK₂CO₃, DMF, microwaveFast, convenient, high yield. semanticscholar.org
Multicomponent ReactionAromatic aldehydes, 6-Amino-2,4-dimethoxypyrimidine, DimedoneGlacial acetic acid, microwaveRapid, high yield, easy purification. nih.govnih.gov

Solvent-Free Reaction Conditions for Enhanced Synthetic Efficiency

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal. Several solvent-free methods for the synthesis of quinolines have been developed, often in conjunction with the use of heterogeneous catalysts.

A notable example is the synthesis of quinoline derivatives from 2-aminoacetophenone or 2-aminobenzophenone (B122507) and various ketones using caesium iodide as a catalyst under thermal, solvent-free conditions. researchgate.net This method offers good yields, a clean reaction profile, and simple work-up procedures. researchgate.net Similarly, the use of Hβ zeolite as a catalyst allows for the solvent-free synthesis of 2,4-disubstituted quinolines from 2-aminobenzophenones and ketones. rsc.org This protocol is not only environmentally friendly but also scalable and allows for catalyst recycling. rsc.org

Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes can also be carried out under solvent-free and metal-free conditions, providing satisfactory to excellent yields of various quinoline derivatives. rsc.org

The following table summarizes key features of solvent-free synthetic methods for quinolines.

CatalystReactantsKey FeaturesReference
Caesium Iodide2-Aminoaryl ketones, KetonesThermal conditions, good yields, simple work-up. researchgate.net
Hβ Zeolite2-Aminobenzophenones, KetonesHeterogeneous catalysis, reusable catalyst, scalable. rsc.org
Brønsted AcidN-Alkyl anilines, Alkynes/AlkenesMetal-free, uses oxygen as oxidant. rsc.org

Photocatalytic Synthesis Approaches for Quinoline Derivatives

Photocatalysis, particularly using visible light, offers a green and sustainable approach to organic synthesis by harnessing light energy to drive chemical reactions under mild conditions. rsc.org This methodology has been successfully applied to the synthesis of quinoline derivatives.

An unconventional photocatalytic approach has been developed for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This method is highly atom-economical, requires low catalyst loading, and proceeds in high yield without the formation of undesirable byproducts. rsc.org Another example is the light-mediated cyclization of 2-vinylanilines and conjugated aldehydes, which can selectively yield substituted quinoline derivatives in the presence of an iridium photocatalyst. researchgate.net This atom-economical process demonstrates excellent site selectivity and functional group tolerance. researchgate.net

Furthermore, a dual-catalyst system comprising a photocatalyst and a proton reduction cocatalyst has been used to synthesize quinolines from anilines and aldehydes, or from N-alkyl anilines, under extremely mild conditions, producing hydrogen gas as the only byproduct. acs.org

Photocatalyst SystemSubstratesProduct TypeKey AdvantagesReference
Not specified (visible light)Quinoline-N-oxidesQuinolin-2(1H)-onesReagent-free, atom-economical, high yield. rsc.org
Iridium photocatalyst2-Vinylanilines, Conjugated aldehydesSubstituted quinolinesAtom-economical, mild conditions, high selectivity. researchgate.net
Dual catalyst (photocatalyst + proton reduction cocatalyst)Anilines and aldehydes or N-alkyl anilinesQuinolinesOxidant-free, produces H₂ as byproduct, mild conditions. acs.org

Application of Ionic Liquid Media in Quinoline Synthesis

Ionic liquids (ILs) have gained significant attention as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. mdpi.comnih.gov They have been successfully employed in the synthesis of quinoline derivatives, often enhancing reaction rates and selectivity. mdpi.com

An α-chymotrypsin-catalyzed Friedländer condensation for the synthesis of quinoline derivatives has been shown to exhibit higher catalytic activity in an ionic liquid aqueous solution compared to organic solvents. mdpi.com This biocatalytic approach operates at lower temperatures and with reduced enzyme loading. mdpi.com

Metal-free synthesis of functionalized quinolines has also been achieved using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. nih.gov This protocol, starting from anilines and phenylacetaldehydes, allows for the synthesis of both 2,3-disubstituted and 3-substituted quinolines in good to excellent yields. nih.gov The ionic liquid can be recycled, adding to the green credentials of the method. nih.gov The use of ionic liquids in combination with microwave irradiation has also been reported for the Skraup reaction, demonstrating improved reaction efficiency. mdpi.comsemanticscholar.org

Ionic Liquid TypeCatalysis/Reaction TypeKey FeaturesReference
Not specified (aqueous solution)α-Chymotrypsin-catalyzed Friedländer condensationBiocatalysis, enhanced enzyme activity, lower temperature. mdpi.com
Imidazolium cation-basedMetal-free synthesis from anilines and phenylacetaldehydesRecyclable medium, good to excellent yields. nih.gov
[Bmim]BF₄Skraup reaction with microwave irradiationIncreased reaction efficiency. mdpi.comsemanticscholar.org

An in-depth examination of the synthetic strategies for this compound and its analogs reveals a sophisticated landscape of chemical reactions. This article delves into the stereoselective and functionalization methodologies that are pivotal in constructing the quinoline framework, a significant scaffold in medicinal chemistry and material science.

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Methoxy 2,4 Diphenylquinoline

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence studies, provides critical insights into the excited states of molecules. These techniques are instrumental in characterizing the electronic transitions and de-excitation pathways of substituted quinolines.

UV-Visible Spectroscopy for Electronic Transitions (π-π, n-π) of Quinoline (B57606) Derivatives**

The UV-Visible absorption spectrum of quinoline and its derivatives is characterized by distinct electronic transitions. The fusion of a benzene (B151609) ring with a pyridine (B92270) ring in the quinoline structure results in a complex system of π-orbitals and a lone pair of electrons on the nitrogen atom, giving rise to both π-π* and n-π* transitions. libretexts.org

In quinoline derivatives, absorption bands typically arise from π-π* transitions within the aromatic system. researchgate.net The substitution of an aryl group can influence these absorption bands. scielo.br The presence of chromophoric groups like phenyl rings and auxochromic groups like the methoxy (B1213986) group in 7-Methoxy-2,4-diphenylquinoline is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule due to extended conjugation. libretexts.org

The absorption spectra of quinoline derivatives generally feature two main absorption bands in the UV-Vis region. The band at a longer wavelength corresponds to the S0→S1 (π→π) transition, while bands at shorter wavelengths are attributed to S0→Sn transitions, which can be a mix of π→π and n-π* character. researchgate.net The n→π* transitions, involving the non-bonding electrons of the nitrogen atom, are typically much weaker in intensity compared to the π→π* transitions. libretexts.org

Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by modeling the molecular orbitals (HOMO and LUMO) and predicting the energies of electronic transitions. bohrium.com For many quinoline derivatives, both the HOMO and LUMO are delocalized across the molecule. bohrium.com

Table 1: Typical Electronic Transitions in Quinoline Derivatives

Transition Type Description Typical Wavelength Range Molar Absorptivity (ε)
π→π * Excitation of an electron from a π bonding orbital to a π* antibonding orbital. 250-450 nm High (1,000-50,000 L mol⁻¹ cm⁻¹)

| n→π * | Excitation of an electron from a non-bonding orbital (e.g., on Nitrogen) to a π* antibonding orbital. | 300-400 nm | Low (10-1,000 L mol⁻¹ cm⁻¹) |

Note: The specific wavelengths and molar absorptivities can vary significantly based on substitution and solvent.

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure Elucidation of Quinoline Analogs

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. libretexts.org It is broadly categorized into Ultraviolet Photoelectron Spectroscopy (UPS), which investigates valence electrons, and X-ray Photoelectron Spectroscopy (XPS), which probes core-level electrons. libretexts.orgwikipedia.orguwo.ca

Ultraviolet Photoelectron Spectroscopy (UPS): UPS provides direct experimental measurement of molecular orbital energies in the valence region. wikipedia.orgnumberanalytics.com The analysis of the valence band spectrum of quinoline reveals a series of bands corresponding to its molecular orbitals. The highest occupied molecular orbital (HOMO) and the nitrogen lone pair (nN) ionization energies are key features. cnr.it Substituents on the quinoline ring significantly influence these ionization energies. nih.gov For a compound like this compound, the methoxy group (an electron-donating group) and the phenyl groups would be expected to alter the electronic structure compared to unsubstituted quinoline. The methoxy group, in particular, would likely lower the ionization energy of the π-system. The study of various substituted quinolines has shown a correlation between nitrogen lone pair ionization energies and their basicity (pKa values), which can also be related to their medicinal activity. nih.gov

Although direct PES studies on this compound are not prevalent in the literature, the principles established from the analysis of quinoline and its other substituted analogs provide a robust framework for predicting and interpreting its electronic properties. cnr.itnih.gov

Vibrational and Nuclear Magnetic Resonance Spectroscopy

For substituted quinolines, specific vibrational bands can be assigned to different parts of the molecule. Key vibrational modes include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scialert.net

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the quinoline ring system are observed in the 1625-1430 cm⁻¹ range. scialert.netaustinpublishinggroup.com In styrylquinoline copolymers, a characteristic band for C=N stretching is noted around 1595 cm⁻¹. mdpi.com

C-O Stretching: The presence of the methoxy group in this compound would give rise to a characteristic C-O stretching band. In related methoxy-substituted compounds, this ether linkage vibration is observed in the 1307–1278 cm⁻¹ range. mdpi.com

Out-of-Plane Bending: The C-H out-of-plane bending modes provide information about the substitution pattern on the aromatic rings. mdpi.com

While a specific FT-IR spectrum for this compound is not detailed in the provided search results, data from analogous structures such as 2,4-disubstituted quinolines and methoxy-substituted quinolines confirm the utility of FT-IR in structural verification. austinpublishinggroup.commdpi.com For example, in N-2-Diphenylquinolin-4-carboxamide, characteristic peaks were observed for Ar-H (3060 cm⁻¹), C=N (1599 cm⁻¹), and C=C (1453 cm⁻¹) stretching. austinpublishinggroup.com The analysis of methoxybenzaldehyde derivatives also provides insight into the vibrational dynamics of the methoxy group. nih.gov

Anticipated FT-IR Data for this compound

Vibrational Mode **Expected Wavenumber (cm⁻¹) ** Significance
Aromatic C-H Stretch 3100-3000 Confirms presence of aromatic rings.
Aliphatic C-H Stretch (Methoxy) 2987-2857 Confirms presence of the -OCH₃ group. scialert.net
C=N Stretch (Quinoline) ~1600 Characteristic of the quinoline ring. austinpublishinggroup.comoup.com
C=C Stretch (Aromatic) 1625-1430 Confirms the aromatic backbone. scialert.net
Asymmetric C-O-C Stretch ~1250 Indicates the aryl-ether linkage of the methoxy group.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the detailed structural elucidation of organic molecules in solution. youtube.com By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined. Techniques like DEPT-135 further aid in distinguishing between CH, CH₂, and CH₃ groups. sc.edu

For this compound, the NMR spectra would reveal characteristic signals for the protons and carbons of the quinoline core, the two phenyl substituents, and the methoxy group.

¹H NMR: The aromatic region (typically δ 7.0-8.5 ppm) would be complex due to the numerous protons on the quinoline and phenyl rings. The protons on the quinoline ring would show chemical shifts and coupling patterns influenced by the methoxy group at C7 and the phenyl groups at C2 and C4. uncw.edu The methoxy group itself would appear as a sharp singlet, likely in the δ 3.8-4.0 ppm range. The orientation of the phenyl groups can have a marked effect on the chemical shifts of nearby protons due to anisotropic effects. iucr.org

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom. The chemical shifts would be indicative of their electronic environment. The carbon attached to the methoxy group (C7) would be significantly shielded, while the carbons bearing the phenyl groups (C2 and C4) would have characteristic downfield shifts. The methoxy carbon would appear as a signal around δ 55-60 ppm. DEPT-135 experiments would be crucial to differentiate between the quaternary carbons and the carbons bearing hydrogen atoms, simplifying the assignment process. rsc.org

While a complete, assigned NMR dataset for this compound was not found in the search results, data for closely related compounds like 7-Methoxy-2-methyl-3,4-diphenylquinoline and other 2,4-disubstituted quinolines provide a strong basis for interpretation. austinpublishinggroup.comamazonaws.com For instance, the ¹H NMR of 7-Methoxy-2-methyl-3,4-diphenylquinoline shows a doublet for the H5 proton at δ 7.47 ppm and a doublet for the H8 proton at δ 7.38 ppm, illustrating the influence of the methoxy group on the quinoline protons. amazonaws.com

Expected NMR Data for this compound

Spectroscopy Region/Signal Expected Chemical Shift (δ ppm) Notes
¹H NMR Aromatic Protons 7.0 - 8.5 Complex multiplet patterns.
Methoxy Protons (-OCH₃) ~3.9 Sharp singlet.
H-3 (Quinoline) ~7.5 Singlet, influenced by adjacent phenyl groups.
¹³C NMR Aromatic Carbons 110 - 160 Multiple signals for quinoline and phenyl carbons.
C7-OCH₃ ~158 Quaternary carbon attached to the methoxy group.
C2 & C4 ~150-157 Quaternary carbons attached to phenyl groups.
Methoxy Carbon (-OCH₃) ~55 Signal for the methyl carbon of the methoxy group.
DEPT-135 CH signals Positive All CH carbons from the aromatic rings.
CH₃ signal Positive The methoxy carbon.

X-ray Crystallography for Solid-State Structural Analysis of Quinoline Derivatives

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is the gold standard for unambiguous structure determination.

For quinoline derivatives, crystal structure analysis reveals key details about the planarity of the quinoline ring and the orientation of its substituents. In the case of 2,4-diphenylquinoline (B373748), the phenyl groups are twisted relative to the quinoline plane. iucr.org The introduction of a substituent at the 3-position, such as a methyl group, can further alter these dihedral angles due to steric hindrance. iucr.org

A crystal structure for this compound has not been specifically reported in the search results. However, the analysis of related structures provides valuable insights. For example, the crystal structure of 2,4-diphenylquinoline shows that the phenyl ring at the 4-position has a dihedral angle of 65° with the quinoline plane. iucr.org In other complex quinoline systems, like benzo[g]quinoxalines, the phenyl rings are also significantly twisted relative to the main heterocyclic system. nih.gov The presence of a methoxy group, as seen in other quinoline structures, can influence the crystal packing through weak intermolecular interactions. researchgate.net

These studies indicate that in the solid state, this compound would likely exhibit a non-planar conformation, with the two phenyl rings twisted out of the plane of the quinoline core. The precise dihedral angles would be determined by a balance of electronic effects from the methoxy group and steric interactions between the phenyl groups and the quinoline backbone.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns upon ionization. chempap.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. amazonaws.com

For this compound (C₂₂H₁₇NO), the expected exact mass can be calculated. Upon electron ionization (EI), the molecule would form a molecular ion (M⁺˙), which would likely be a prominent peak in the spectrum, reflecting the stability of the aromatic system. chempap.org

The fragmentation of quinoline derivatives is influenced by the nature and position of the substituents. chempap.orgnih.gov Common fragmentation pathways for quinolines include the loss of small molecules like HCN. chempap.org For this compound, characteristic fragmentation would be expected to involve the methoxy and phenyl groups.

Potential fragmentation pathways could include:

Loss of a methyl radical (˙CH₃): [M - 15]⁺ from the methoxy group.

Loss of a formyl radical (˙CHO): [M - 29]⁺, a common fragmentation for methoxy aromatic compounds.

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion could lose CO to give [M - 15 - 28]⁺.

Loss of a phenyl radical (˙C₆H₅): [M - 77]⁺.

Time-of-flight (TOF) MS and tandem MS (MS/MS) techniques are particularly useful for elucidating the structure of quinoline alkaloids by providing accurate mass measurements and detailed fragmentation information. nih.gov ESI-MS/MS spectra have proven valuable in determining the position of phenyl substituents on the quinoline ring. nih.gov While a specific mass spectrum for this compound is not available in the search results, analysis of related diphenylquinolines and methoxy-substituted heterocycles allows for a confident prediction of its mass spectral behavior. chempap.orgresearchgate.net

Computational and Theoretical Chemistry of 7 Methoxy 2,4 Diphenylquinoline and Analogs

Density Functional Theory (DFT) Investigations

DFT has emerged as a powerful tool for investigating the chemical and physical properties of quinoline (B57606) derivatives. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 7-Methoxy-2,4-diphenylquinoline.

The electronic behavior of quinoline derivatives is fundamentally governed by their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. rsc.org

In many quinoline derivatives, the HOMO is often distributed over the quinoline ring and any electron-donating substituents, while the LUMO is typically localized on the quinoline core and electron-withdrawing groups. rsc.org This distribution dictates the nature of electronic transitions. For instance, in some substituted quinolines, the charge density of the HOMO is concentrated on the quinoline ring and amide groups, while the LUMO density is spread across the quinoline ring itself. rsc.org The introduction of different substituents can significantly alter the energies of the HOMO and LUMO, thereby tuning the HOMO-LUMO gap. For example, studies on various quinoline derivatives have shown that the energy gap can be modulated by the electron-donating or electron-withdrawing nature of the substituents. nih.gov Molecules with smaller energy gaps are generally more reactive. researchgate.net

The HOMO-LUMO gap for the parent quinoline molecule has been calculated to be approximately -4.83 eV. scirp.org For comparison, the analysis of other quinoline derivatives, such as 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline, reveals different HOMO-LUMO gaps, reflecting the influence of the methyl, hydroxyl, and chloro substituents on the electronic structure. arabjchem.org

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Selected Quinoline Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Quinoline scirp.org-6.646-1.8164.83
8-hydroxy-2-methyl quinoline arabjchem.org-5.218-1.6283.59
5,7-dichloro-8-hydroxy-2-methyl quinoline arabjchem.org-5.032-1.1573.875
2-chloro-6,8-dimethylquinoline-3-carboxaldehyde researchgate.net--4.25

Note: The values presented are from different computational studies and may vary based on the level of theory and basis set used.

Global and local reactivity descriptors derived from DFT calculations provide a quantitative measure of the chemical reactivity of quinoline derivatives. These descriptors include electronegativity (χ), chemical hardness (η), and Fukui functions.

Electronegativity (χ) , defined as the negative of the chemical potential (μ), indicates the ability of a molecule to attract electrons. researchgate.netias.ac.in A higher electronegativity value suggests a greater tendency to accept electrons.

Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. researchgate.netias.ac.in It is directly related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," indicating lower reactivity and greater stability, while molecules with a small gap are "soft" and more reactive. researchgate.net

Fukui functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com The function f+(r) indicates sites susceptible to nucleophilic attack (where an electron is added), while f-(r) points to sites prone to electrophilic attack (where an electron is removed). wikipedia.orgresearchgate.net For instance, in pristine quinoline, Fukui function analysis has shown specific sites on the molecule that are more susceptible to charge addition. researchgate.net In substituted quinolines, these reactive sites can shift depending on the nature and position of the substituents. For example, in a derivative with a methyl and a hydroxyl group, the negative Fukui values were found to move towards the methyl group, highlighting it as a potential reactive site. researchgate.net Condensed Fukui functions provide these reactivity insights on an atom-by-atom basis. scm.comresearchgate.net

Table 2: Global Reactivity Descriptors for Selected Quinoline Derivatives

CompoundElectronegativity (χ) (eV)Chemical Hardness (η) (eV)
Quinoline scirp.org4.2312.415
8-hydroxy-2-methyl quinoline arabjchem.org3.4231.795
5,7-dichloro-8-hydroxy-2-methyl quinoline arabjchem.org3.09451.9375

Note: These values are calculated from HOMO and LUMO energies and can vary with the computational method.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red and yellow regions indicate negative electrostatic potential, which are favorable sites for electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. arabjchem.org

In quinoline derivatives, the negative potential is often localized around the nitrogen atom and any other electronegative atoms like oxygen. arabjchem.orgresearchgate.net For example, in 8-hydroxy-2-methyl quinoline, negative regions are observed over the phenyl ring and the oxygen atom. arabjchem.org In contrast, for 5,7-dichloro-8-hydroxy-2-methyl quinoline, the negative regions are primarily over the oxygen atom. arabjchem.org The distribution of positive and negative potential across the molecule provides crucial insights into intermolecular interactions, such as hydrogen bonding, and helps in understanding the molecule's biological activity. rsc.org

Quinoline derivatives can exist in different tautomeric forms and conformations, and DFT calculations are instrumental in determining their relative stabilities. Tautomerism, the interconversion of structural isomers, can be significantly influenced by the solvent environment. researchgate.net For instance, studies on sulfur-benzo[h]quinoline have shown that it exhibits strongly solvent-dependent tautomerism. researchgate.net

DFT calculations can accurately predict various spectroscopic properties of quinoline derivatives, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the absorption wavelengths (λmax) and oscillator strengths of electronic transitions. rsc.org These calculations help in assigning the observed absorption bands to specific electronic transitions, often of the π→π* or n→π* type. researchgate.net The calculated spectra for many quinoline derivatives show good agreement with experimental results. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra and for confirming the molecular structure. researchgate.net Studies on various quinoline derivatives have demonstrated excellent correlation between calculated and experimental NMR data.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. mdpi.com By comparing the calculated and experimental IR spectra, one can identify the characteristic vibrational modes of different functional groups within the molecule, such as C-H, C=N, and C-O stretching vibrations. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their optical properties, such as fluorescence. rsc.orgjksus.org By calculating the energies and characteristics of the excited states, TD-DFT can provide insights into processes like intramolecular charge transfer (ICT), which is often responsible for the fluorescent properties of push-pull type molecules. nih.gov

For many quinoline derivatives, TD-DFT calculations have been used to understand their fluorescence behavior, including solvatochromism (the change in emission color with solvent polarity). jksus.orgnih.gov These calculations can predict the energy of the first excited state (S1) and its charge distribution, which helps in understanding the nature of the emissive state. acs.org For example, TD-DFT studies on a chromeno-quinoline derivative have shown a well-defined HOMO-LUMO structure, which is consistent with its fluorescent properties. jksus.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Quinoline Systems

In the context of drug design, MD simulations are frequently employed to study the interaction between quinoline-based inhibitors and their target enzymes. For instance, simulations have been used to explore the binding of quinoline derivatives to acetylcholinesterase, a key enzyme in Alzheimer's disease. nih.gov These studies analyze the stability of the protein-ligand complex, identify key interacting amino acid residues, and calculate binding free energies to predict the inhibitory potential of different quinoline analogs. nih.govnih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to assess the stability of the complex and the flexibility of both the ligand and the protein binding site. mdpi.comnih.gov

The dynamic behavior observed in simulations, such as conformational switching of the ligand within the binding pocket, can provide crucial information for optimizing the structure of potential drug candidates. mdpi.com For example, an MD simulation of a quinoline-3-carboxamide (B1254982) derivative complexed with ATM kinase revealed periodic fluctuations in the ligand's RMSD, indicating rotation around an amide bond, which is accommodated by the flexibility of the binding site. mdpi.com These dynamic insights are critical for understanding the structure-activity relationship and for the rational design of more potent and selective quinoline-based compounds.

Table 1: Key Parameters Analyzed in MD Simulations of Quinoline Systems

Parameter Description Significance in Quinoline System Analysis
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. Assesses the stability of the quinoline ligand and its protein complex. Low RMSD values suggest a stable binding mode. mdpi.comnih.gov
Root-Mean-Square Fluctuation (RMSF) Indicates the fluctuation of each atom or residue from its average position during the simulation. Highlights flexible regions of the quinoline molecule and the protein, which can be important for binding and function. nih.gov
Binding Free Energy (e.g., MM-PBSA) Calculates the free energy change upon binding of a quinoline ligand to its receptor. Predicts the binding affinity and helps in ranking potential quinoline-based inhibitors. nih.gov
Hydrogen Bond Analysis Identifies and quantifies the formation and breakage of hydrogen bonds between the quinoline derivative and its environment. Reveals key interactions that stabilize the complex and contribute to binding specificity. nih.gov
Solvent Accessible Surface Area (SASA) Measures the surface area of the molecule that is accessible to a solvent. Provides insights into the compactness of the protein-ligand complex and changes in solvent exposure upon binding. nih.gov

Quantum Chemical Calculations (e.g., Ab Initio, Semi-Empirical, Møller–Plesset) for Quinoline Analogs

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of quinoline analogs. nih.govresearchgate.net These methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energetic properties. nih.gov The choice of method depends on the desired accuracy and the computational cost, ranging from highly accurate but expensive ab initio methods to more computationally feasible semi-empirical approaches. nih.govnih.gov

Ab initio methods , such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are based on first principles without empirical parameters, offering high accuracy for small to medium-sized molecules. nih.govbiomolmd.org These methods are used to calculate fundamental properties like enthalpies of formation and hydrogenation for nitrogen-containing heterocycles, including imines, which are structurally related to quinolines. researchgate.net For accurate studies of small molecules, CCSD(T) is often the method of choice. nih.gov

Semi-empirical methods offer a balance between computational cost and accuracy, making them suitable for larger molecular systems. nih.gov These methods use parameters derived from experimental data to simplify the calculations. They are valuable for high-throughput screening and for studying large systems where ab initio methods are computationally prohibitive. nih.gov

Density Functional Theory (DFT) has become a popular method for studying quinoline derivatives due to its favorable balance of accuracy and computational efficiency. sapub.org DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. sapub.orgmdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of quinoline analogs. sapub.org Furthermore, DFT is employed to analyze non-covalent interactions, which are crucial for understanding the spatial conformation of these molecules. mdpi.com

Table 2: Application of Quantum Chemical Methods to Quinoline Analogs

Method Type Specific Method Typical Applications for Quinoline Analogs
Ab Initio Hartree-Fock (HF), Møller–Plesset (MP2), Coupled Cluster (CCSD(T)) Calculation of accurate molecular structures, thermochemistry, and spectroscopic properties for smaller quinoline systems. nih.govresearchgate.net
Semi-Empirical AM1, PM3 Rapid screening of large numbers of quinoline derivatives, study of large systems. nih.govbiomolmd.org
Density Functional Theory (DFT) B3LYP, M06-2X Geometry optimization, prediction of electronic properties (HOMO-LUMO gap), vibrational analysis, and study of reaction mechanisms. sapub.orgmdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Photophysical Properties of Quinoline Fluorophores

Quantitative Structure-Property Relationship (QSPR) studies are computational approaches aimed at correlating the structural or physicochemical properties of a series of compounds with their observed activities or properties. For quinoline fluorophores, QSPR models are developed to predict their photophysical characteristics, such as absorption and emission wavelengths (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). nih.govresearchgate.net These models are crucial for the rational design of new fluorescent probes and materials with tailored optical properties. nih.gov

The development of a QSPR model involves several key steps. First, a dataset of quinoline derivatives with experimentally determined photophysical properties is compiled. nih.govresearchgate.net Next, a set of molecular descriptors is calculated for each molecule. These descriptors can encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features. The final step involves using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to the photophysical property of interest.

For quinoline-based fluorophores, the photophysical properties are highly sensitive to the nature and position of substituents on the quinoline ring. researchgate.netscielo.br For example, introducing electron-donating or electron-accepting groups can significantly alter the HOMO-LUMO energy gap, leading to shifts in the absorption and emission spectra. nih.gov Donor-acceptor designs are a classic strategy for creating new fluorescent molecules with desirable properties. nih.govresearchgate.net QSPR studies can quantify these relationships, providing predictive models that guide the synthesis of new compounds with enhanced fluorescence intensity, larger Stokes shifts, or emission in a specific region of the electromagnetic spectrum. nih.govscielo.br

Table 3: Examples of Photophysical Properties of Substituted Quinazoline Fluorophores in Cyclohexane

Compound Substituent Position Donor Group λ_abs (nm) λ_em (nm) Stokes Shift (nm) Quantum Yield (%)
1 4 N-phenylamino 369 414 45 84.67
2 4 N-methyl-N-phenylamino 403 450 47 87.59
3 4 N,N-diphenylamino 415 500 85 56.55
4 4 N-carbazolyl 420 514 94 49.91
5 4 10H-phenothiazin-10-yl 444 575 131 3.08
6 7 N-phenylamino 368 421 53 43.32
7 7 N-methyl-N-phenylamino 374 430 56 32.54
8 7 N,N-diphenylamino 382 490 108 21.65
9 7 N-carbazolyl 410 487 77 10.95
10 7 10H-phenothiazin-10-yl 436 597 161 0.05

Data adapted from a study on quinazoline-based fluorophores, which are structurally related to quinolines and demonstrate the principles of donor-acceptor design. nih.govresearchgate.net

Academic Research Applications and Advanced Concepts Involving 7 Methoxy 2,4 Diphenylquinoline

Applications in Advanced Materials Science and Optoelectronics

The unique photophysical properties and electronic nature of the quinoline (B57606) ring system make it a highly attractive component in the design of novel materials for electronic and optical devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics Research Utilizing Quinoline Scaffolds

The quinoline scaffold is a fundamental building block in the field of organic electronics, most famously represented by tris-(8-hydroxyquinoline) aluminum (Alq3). This compound has been a benchmark material in OLED technology due to its excellent stability and electroluminescent properties. mdpi.com Quinoline derivatives are prized for their electron-transporting capabilities, which arise from the electron-deficient nature of the nitrogen-containing aromatic ring system. tandfonline.comuop.edu.pk

Design and Development of Quinoline-Based Fluorophores and Fluorescent Probes

The rigid, planar structure and inherent fluorescence of the quinoline nucleus make it an excellent platform for creating fluorescent dyes and probes. doaj.orgresearchgate.net The design of these molecules often follows a modular approach, where different parts of the scaffold are strategically modified to tune its properties for specific applications, such as live-cell imaging. doaj.orgwikipedia.orgresearchgate.net

A general strategy involves creating a "push-pull" system within the molecule. For 7-Methoxy-2,4-diphenylquinoline, the methoxy (B1213986) group at the 7-position acts as an electron-donating group, "pushing" electron density into the aromatic core. This polarization is crucial for generating strong fluorescence. doaj.org The phenyl groups at the 2 and 4-positions can be further functionalized to modulate the photophysical properties, such as the absorption and emission wavelengths, quantum yield, and Stokes shift. doaj.orgwikipedia.org For example, researchers have developed highly tunable quinoline-based probes that exhibit a sensitive fluorescence response to intracellular pH, demonstrating their utility in chemical biology. doaj.orgresearchgate.net The synthesis of such probes can be achieved efficiently through methods like palladium-catalyzed cross-coupling, which allows for the combinatorial development of diverse fluorophores. doaj.orgwikipedia.orgresearchgate.net

Exploration as Chemosensors and Biosensors (e.g., Metal Ion Sensing, pH Sensing)

Quinoline derivatives are widely explored as chemosensors due to their ability to signal the presence of specific analytes through changes in their optical properties, such as color or fluorescence. nih.gov The nitrogen atom in the quinoline ring and other strategically placed functional groups can act as binding sites for metal ions.

Metal Ion Sensing: The detection of metal ions is crucial in environmental monitoring and biology. Quinoline-based sensors have been designed for high selectivity and sensitivity towards various metal ions including Al³⁺, Fe²⁺, Fe³⁺, Cu²⁺, and Zn²⁺. nih.gov The interaction mechanism often involves chelation of the metal ion by the quinoline derivative, which alters the electronic structure of the fluorophore. This can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off").

For instance, a sensor based on a quinoline derivative showed selective fluorescence recognition of Al³⁺ and colorimetric detection of Fe²⁺. nih.gov Another study reported a water-soluble quinoline-based sensor that exhibited a 317-fold fluorescence enhancement upon binding to Zn²⁺ in a pure aqueous solution. The table below summarizes several quinoline-based chemosensors and their target analytes.

Quinoline Derivative TypeTarget Analyte(s)Sensing MechanismKey Finding
Quinoline-8-carboxaldehyde derivativeAl³⁺, Fe²⁺Fluorescence enhancement (Al³⁺), Colorimetric change (Fe²⁺)Dual chemosensor for selective detection of two different ions. nih.gov
Water-soluble quinoline receptorZn²⁺Fluorescence "turn-on"Achieved a 317-fold fluorescence enhancement in 100% aqueous buffer.
Quinoline-based thiazole (B1198619) derivativesFe³⁺, Fe²⁺, Cu²⁺Fluorescence quenchingDemonstrated 1:1 complex formation with target ions.
Quinoline Schiff baseCd²⁺Fluorescence "turn-on"Showed enhanced sensitivity and selectivity in an acidic environment (pH 4).
Quinoline-based hydrazoneTributyltin (TBT)Color change and fluorescence appearanceDeveloped as an optical chemosensor for an organic biocide.

pH Sensing: The basic nitrogen atom in the quinoline ring makes its derivatives inherently sensitive to changes in pH. This property has been harnessed to create pH sensors. For example, an aminoquinoline derivative was developed as a colorimetric sensor where the solution color changes from orange to colorless as the pH increases from 4.0 to 8.0, a change easily distinguishable by the naked eye. Another rationally designed quinoline probe demonstrated a unique two-stage fluorescence response to intracellular pH, highlighting its potential for live-cell imaging applications. doaj.orgwikipedia.org

Investigations into Non-Linear Optical (NLO) Properties of Quinoline Derivatives

Materials with strong second- or third-order non-linear optical (NLO) properties are in demand for applications in photonics, optical computing, and laser technology. Quinoline derivatives are considered promising candidates for NLO materials due to their extensive delocalization of π-electrons and the ability to create large molecular dipoles through substitution. doaj.org

Computational studies using Density Functional Theory (DFT) have become a key tool for predicting and understanding the NLO properties of these molecules. wikipedia.org Research has shown that the NLO response, particularly the first hyperpolarizability (β), can be dramatically enhanced by strategic placement of electron-donating and electron-withdrawing groups on the quinoline scaffold. wikipedia.org For example, placing an amino group (donor) at the 6-position and a formyl group (acceptor) at the 2-position of a quinoline was found to significantly increase its NLO properties due to the large distance and effective charge transfer between these groups. wikipedia.org The presence of a methoxy group, an electron donor, is also known to enhance NLO properties. Theoretical investigations on quinoline-based Schiff bases have suggested they are excellent NLO candidates with potential uses in technological applications.

Charge Transport Characteristics in Organic Electronic Systems with Quinoline Moieties

Efficient charge transport is fundamental to the performance of all organic electronic devices. nottingham.ac.uk In organic semiconductors, charges (electrons and holes) typically move by "hopping" between adjacent molecules. The rate of this hopping is influenced by several factors, including the electronic coupling between molecules, the energy levels of the molecular orbitals (HOMO and LUMO), and the degree of structural and energetic disorder in the material.

Quinoline and its derivatives are often classified as n-type (electron-transporting) semiconductors because the nitrogen atom makes the aromatic system electron-deficient. tandfonline.com This characteristic is why materials like Alq3 are effective as electron-transport layers in OLEDs. mdpi.com The charge transport performance of a material based on this compound would depend on how the molecules pack in the solid state. The phenyl substituents would significantly influence intermolecular π-π stacking, which is critical for good electronic coupling and efficient charge mobility. The methoxy group would modulate the energy levels of the molecule's frontier orbitals. Understanding these structure-property relationships is key to designing new organic semiconductors with improved charge transport for more efficient devices.

Role in Catalysis and Ligand Design

The ability of the quinoline nitrogen to coordinate with metal centers makes quinoline derivatives highly effective ligands in catalysis. They have been employed in a wide range of transition-metal-catalyzed reactions, which are essential for the efficient synthesis of complex organic molecules.

For example, copper complexes formed with quinoline derivatives have been shown to possess significant catecholase activity, catalyzing the oxidation of catechol to o-quinone. The efficiency of these catalysts depends on both the chemical structure of the quinoline ligand and the nature of the counter-ions associated with the copper salt.

In another application, quinoline-based ligands have been used in palladium-catalyzed C-H functionalization reactions. One study developed a Pd(II)-catalyzed reaction for the selective chlorination of free carboxylic acids, where the quinoline-based ligand interacts with the substrate through hydrogen bonding, facilitating the catalytic transformation. The versatility of the quinoline scaffold allows for the synthesis of a vast library of chiral ligands for asymmetric catalysis, a field crucial for producing enantiomerically pure pharmaceuticals and other fine chemicals. The structural features of this compound, with its multiple potential coordination and interaction sites, make it a plausible candidate for exploration as a ligand in novel catalytic systems.

Quinoline Derivatives as Ligands for Transition Metal Catalysis

Quinoline and its derivatives are widely recognized for their role as ligands in transition metal catalysis. The nitrogen atom within the quinoline ring system possesses a lone pair of electrons, enabling it to coordinate effectively with various transition metal centers. This coordination is fundamental to the formation of metal complexes that can catalyze a wide array of chemical transformations. nih.govusc.edu These complexes are utilized in diverse fields, including biological, analytical, and catalytic applications. nih.gov

The versatility of the quinoline scaffold allows for the synthesis of polydentate ligands, which can form highly stable and reactive complexes with metals such as copper (Cu), ruthenium (Ru), and palladium (Pd). acs.orguniurb.it For instance, quinoline Schiff base metal complexes have been a subject of substantial research due to their applications across many significant fields. nih.govusc.edu Researchers have found that the biological activity of Schiff bases often increases upon coordination with metal ions. nih.gov These catalytic systems are employed in numerous organic reactions, including cross-coupling reactions, hydrogenations, and annulations, which are crucial for the synthesis of complex organic molecules and pharmaceuticals. uniurb.itnih.govacs.org The electronic properties and steric hindrance of the quinoline ligand can be fine-tuned by adding or modifying substituents on the quinoline core, thereby influencing the catalytic activity and selectivity of the metal complex. pnas.org

Asymmetric Catalysis with Chiral Quinoline-Based Ligands

A particularly advanced application of quinoline ligands is in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. researchgate.netthieme-connect.com This is achieved by using chiral ligands that, upon coordinating to a metal center, create a chiral environment that directs the stereochemical outcome of the reaction. pnas.org Quinoline-based structures are excellent platforms for the design of such chiral ligands. researchgate.netthieme-connect.comdntb.gov.ua

The development of chiral ligands containing quinoline motifs has become a significant methodology for producing enantiomerically pure compounds, which are of high interest in the pharmaceutical industry. researchgate.netthieme-connect.comdntb.gov.ua These ligands can be synthesized with various chiral elements and are often used in homogeneous and heterogeneous catalytic systems. researchgate.netthieme-connect.com For example, chiral ruthenium(II) complexes with N-monosulfonylated diamine ligands have proven highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives, yielding chiral tetrahydroquinolines with excellent enantioselectivity. nih.gov The mechanism of this transformation is understood to proceed through a stepwise transfer of a proton and a hydride, with the stereoselectivity controlled by the interaction between the catalyst's chiral ligand and the substrate. nih.gov The modular nature of these ligands allows for systematic tuning to optimize performance for different substrates and reactions, including C-C bond formations, cycloadditions, and allylic alkylations. researchgate.netthieme-connect.com

Photocatalytic Applications of Quinoline Metal Complexes

In recent years, the use of quinoline derivatives has expanded into the realm of photocatalysis. In these systems, a photosensitizer absorbs light and initiates a chemical reaction by transferring energy or an electron. Quinoline-based compounds and their metal complexes can serve as potent photosensitizers. acs.orgnih.gov

Research has demonstrated that quinoline derivatives are promising materials for applications in third-generation photovoltaics, such as dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov Their utility stems from their photoactive nature and tunable optoelectronic properties. nih.gov In a different application, a dual photocatalytic system combining a quinolinium photosensitizer with a cobaloxime catalyst was developed for oxidative C-C cross-coupling reactions. acs.org In this system, the quinolinium compound absorbs visible light and initiates a redox cycle that, coupled with the cobaloxime co-catalyst, facilitates the formation of carbon-carbon bonds with the release of hydrogen gas, avoiding the need for sacrificial chemical oxidants. acs.org The photocatalytic degradation of quinoline itself has also been studied using nanocomposites like ZnO:TiO2, highlighting the role of such heterocyclic compounds in environmental remediation research. dntb.gov.ua

Chemical Biology and Mechanistic Studies

The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently appearing in bioactive natural products and synthetic drugs. nih.govfrontiersin.org Its ability to be readily functionalized allows for the creation of diverse molecular libraries for probing biological systems.

In Vitro Enzyme Inhibition Mechanism Research (e.g., Histone Demethylases like KDM4B)

Quinoline derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in mechanistic studies and drug discovery. A notable example is their activity against histone demethylases, a class of enzymes involved in epigenetic regulation. The Jumonji C (JmjC) domain-containing histone demethylases, such as KDM4B, have been implicated in diseases like cancer and inflammatory disorders. nih.govnih.gov

Studies have shown that compounds featuring an 8-hydroxyquinoline (B1678124) core can act as inhibitors of the KDM4 family of demethylases. For instance, the compound ML324, an 8-hydroxyquinoline derivative, was found to inhibit KDM4B with an IC50 of 4.9 μM. nih.gov Mechanistic investigations revealed that the inhibition of KDM4B by ML324 leads to a unique downstream effect: the activation of another histone demethylase, KDM1A. nih.govnih.gov This modulation of epigenetic machinery results in a reduced pro-inflammatory cytokine response to bacterial lipopolysaccharide and a decrease in osteoclastogenesis. nih.govnih.gov Such studies demonstrate how quinoline-based inhibitors can be used to unravel complex cellular pathways and establish links between specific enzymes and disease phenotypes.

Receptor Binding Studies and Molecular Docking for Mechanistic Insights

To understand how quinoline-based compounds exert their biological effects, researchers employ a combination of experimental binding assays and computational methods like molecular docking. mdpi.comnih.gov Molecular docking simulates the interaction between a ligand (the quinoline derivative) and a target protein (a receptor or enzyme), predicting the preferred binding pose and affinity. nih.gov These in silico studies provide valuable mechanistic insights that can guide the design of more potent and selective molecules. mdpi.com

For example, molecular docking has been used to study the binding of 2H-thiopyrano[2,3-b]quinoline derivatives to the anticancer peptide CB1a, revealing key interactions with amino acid residues like lysine, isoleucine, and tryptophan that contribute to binding affinity. nih.gov In another study focused on developing new selective estrogen receptor degraders (SERDs) for breast cancer, a new family of compounds based on a quinoline scaffold was synthesized. nih.gov Docking studies were integral to understanding how these compounds bind to the estrogen receptor, leading to the identification of derivatives with potent antiproliferative activity both alone and in combination with other drugs. nih.gov These computational approaches are often paired with 3D-QSAR (Quantitative Structure-Activity Relationship) models to correlate the three-dimensional properties of the ligands with their biological activity, further refining the drug design process. mdpi.com

Development of Mechanistic Probes Based on Quinoline Scaffolds

The quinoline ring system serves as a versatile "scaffold" or foundational structure for the development of mechanistic probes—specialized molecules designed to investigate biological processes. nih.govfrontiersin.org By systematically modifying the quinoline core with different functional groups, chemists can create tools to study enzyme function, receptor signaling, and other cellular events. rsc.org The inherent properties of the quinoline scaffold, such as its fluorescence, can also be exploited to create probes for bio-imaging.

The evolution of a chemical scaffold into a potent therapeutic agent often begins with its use as a probe to understand a biological target. For instance, the development of novel SERDs for ER-positive breast cancer from a quinoline scaffold highlights this process. nih.gov Initial compounds are synthesized and tested to establish a structure-activity relationship, providing insights into the requirements for receptor binding and degradation. These insights then guide the synthesis of more refined compounds with improved properties. The quinoline scaffold is particularly valuable in this context due to the extensive knowledge of its synthetic chemistry, allowing for the creation of a wide diversity of derivatives to probe specific biological questions. nih.govfrontiersin.org

Table of Research Findings

SectionResearch AreaKey FindingsCitations
5.2.1 Transition Metal CatalysisQuinoline derivatives serve as effective ligands for transition metals due to their nitrogen donor atom and rigid structure, forming catalysts for various organic reactions. nih.govusc.eduuniurb.it
5.2.2 Asymmetric CatalysisChiral quinoline-based ligands create a stereoselective environment around a metal center, enabling the synthesis of specific enantiomers in reactions like asymmetric hydrogenation. nih.govresearchgate.netthieme-connect.com
5.2.3 PhotocatalysisQuinoline-based molecules and their metal complexes can act as photosensitizers, absorbing light to drive chemical reactions such as C-C bond formation and have applications in photovoltaics. acs.orgnih.gov
5.3.1 Enzyme InhibitionQuinoline derivatives can inhibit enzymes involved in disease; for example, 8-hydroxyquinolines inhibit the histone demethylase KDM4B, revealing novel epigenetic regulatory pathways. nih.govnih.gov
5.3.2 Receptor Binding & DockingMolecular docking studies predict how quinoline compounds bind to biological targets, providing mechanistic insights that guide the development of new drugs like SERDs for cancer. mdpi.comnih.govnih.gov
5.3.3 Mechanistic ProbesThe quinoline structure is a versatile scaffold for creating chemical probes to investigate biological mechanisms, aided by its well-established synthetic chemistry and functionalizability. nih.govfrontiersin.orgrsc.org

Structure-Activity Relationship (SAR) from a Chemical Structural Perspective

The quinoline core itself is a "privileged scaffold" in medicinal chemistry and agrochemistry, known to interact with a variety of biological targets. mdpi.com The arrangement of the fused benzene (B151609) and pyridine (B92270) rings provides a specific spatial orientation for the substituents, influencing how the molecule fits into the binding sites of proteins or enzymes.

The methoxy group at the 7-position is an electron-donating group. This influences the electron density of the quinoline ring system, which can be crucial for forming non-covalent interactions, such as hydrogen bonds or pi-stacking, with biological targets. researchgate.net The position and nature of substituents like the methoxy group are known to modulate the physicochemical properties and biological activities of quinoline compounds. researchgate.net For instance, in other quinoline-based compounds, the presence and position of methoxy groups have been shown to be critical for their anticancer and antimigratory activities. researchgate.net

The table below illustrates how modifications to the core quinoline structure in related compounds can impact their biological activity, providing a conceptual basis for the SAR of this compound.

Compound/Derivative Class Structural Modification Impact on Activity Reference
Pyrimido[4,5-c]quinolin-1(2H)-onesAddition of methoxy and thiophene (B33073) groupsEnhanced biological activities researchgate.net
Pyrimido[4,5-c]quinolin-1(2H)-ones2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionalityEnhanced antimigratory activity in the 9-methoxy-substituted series researchgate.net
Bicyclo[3.3.1]nonane derivativesElectron-donating 2- and 4-methoxy substituents at the phenyl functionalityIncreased cytotoxic activities researchgate.net

Agricultural Chemical Research and Analogous Scaffolds

The quinoline scaffold is a subject of interest in the development of new agrochemicals due to its presence in various biologically active molecules. digitellinc.comnih.gov Research in this area focuses on designing and synthesizing novel quinoline derivatives and investigating their potential as fungicides and herbicides. acs.orgresearchgate.net

Design and Synthesis of Quinoline-Based Agrochemical Scaffolds

The design of quinoline-based agrochemicals often employs strategies like scaffold hopping and molecular hybridization. digitellinc.commdpi.com Scaffold hopping involves replacing a core molecular structure with another that has similar properties, while molecular hybridization combines different bioactive moieties to create new hybrid compounds with potentially enhanced activity. mdpi.com

The synthesis of these scaffolds typically involves multi-step chemical reactions. For instance, the synthesis of quinoline-based fluorescent probes, which share a similar core structure, has been achieved in two steps from commercially available starting materials, utilizing a one-pot two-step cyclocondensation and chlorination procedure followed by a regioselective Suzuki-Miyaura cross-coupling reaction. nih.gov Another approach involves the reaction of 2-azidobenzaldehyde-based compounds to synthesize quinoline derivatives. acs.org The synthesis of novel quinoline-chalcone derivatives has also been reported through multi-step procedures. mdpi.com

The following table provides examples of synthetic strategies used for creating quinoline-based scaffolds.

Scaffold Type Synthetic Method Key Features of the Method Reference
Quinoline-based fluorescent probesOne-pot two-step cyclocondensation and chlorination followed by Suzuki-Miyaura cross-couplingHigh efficiency, use of commercially available starting materials, regioselective cross-coupling nih.gov
Quinoline derivatives2-Azidobenzaldehyde-Based [4+2] Annulation[4+2] annulation reaction acs.org
Quinoline-chalcone derivativesMulti-step synthesisOutlined procedures for creating target derivatives mdpi.com

Investigation of Structural Features for Herbicidal Potential

The investigation of structural features for herbicidal potential in quinoline derivatives often involves synthesizing a series of compounds with systematic variations and evaluating their biological activity. researchgate.net This allows researchers to establish SARs and identify the key molecular features responsible for the desired herbicidal effects. researchgate.net

For example, studies on certain quinoline derivatives have explored their photosynthesis-inhibiting activity in spinach chloroplasts and their ability to reduce chlorophyll (B73375) content in algae. researchgate.net The lipophilicity of the compounds, often measured by reversed-phase high-performance liquid chromatography (RP-HPLC), is a crucial parameter that is correlated with their biological activity. researchgate.net

While direct herbicidal data for this compound is not available, the structural features of the quinoline core are known to be relevant. For example, certain 8-hydroxyquinoline derivatives have shown interesting herbicidal activities. researchgate.net The herbicidal activity of quinoline derivatives is often linked to their ability to inhibit specific enzymes or disrupt essential biological processes in plants. bohrium.com For instance, the herbicide quinclorac, a quinoline carboxylic acid, is known to be a potent lipase (B570770) inhibitor. bohrium.com

The structural features that can be tuned to optimize herbicidal potential include:

Substituents on the quinoline ring: The type, number, and position of substituents can significantly affect activity.

Lipophilicity: A balance of hydrophilic and lipophilic properties is often required for effective uptake and transport within the plant.

Electronic properties: The electron-donating or withdrawing nature of substituents can influence the molecule's interaction with its target site.

The table below summarizes the investigation of quinoline derivatives for herbicidal or related activities.

Compound Class Biological Activity Investigated Key Findings Reference
Quinoline derivativesPhotosynthesis-inhibiting activityCorrelation between lipophilicity and biological activity researchgate.net
8-Hydroxyquinoline derivativesAntifungal and herbicidal activitiesSome derivatives showed interesting activities researchgate.net
Quinclorac (a quinoline carboxylic acid)Lipase inhibitionPotent inhibitor of lipase bohrium.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.